Product packaging for Mono(Ethyl-alanine) amidate(Cat. No.:CAS No. 912809-27-9)

Mono(Ethyl-alanine) amidate

Cat. No.: B1679582
CAS No.: 912809-27-9
M. Wt: 506.4 g/mol
InChI Key: OCJRRXHWPBXZSU-VVLAXKTRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rovafovir etalafenamide (development code GS-9131) is an investigational nucleotide reverse transcriptase inhibitor (NRTI) prodrug for the research of HIV-1 infection . This small molecule is metabolized in the body through hydrolysis of its phosphonoamidate group to release the pharmacologically active antiviral compound, GS-9148 . Its primary research value lies in its mechanism of action and its demonstrated activity against HIV-1 variants that carry major mutations associated with resistance to other commonly used nucleoside analog reverse-transcriptase inhibitors . This makes it a compound of significant interest for studying drug-resistant HIV. Originally developed by Gilead Sciences, its clinical development for the treatment of HIV-1 infection was suspended following a Phase II trial . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN6O6P B1679582 Mono(Ethyl-alanine) amidate CAS No. 912809-27-9

Properties

CAS No.

912809-27-9

Molecular Formula

C21H24FN6O6P

Molecular Weight

506.4 g/mol

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35?/m0/s1

InChI Key

OCJRRXHWPBXZSU-VVLAXKTRSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N[P@@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS-9131;  GS 9131;  GS9131;  Rovafovir Etalafenamide

Origin of Product

United States

Molecular and Cellular Pharmacology of Rovafovir Etalafenamide

Prodrug Activation and Biotransformation Pathways

Rovafovir etalafenamide itself does not possess antiviral activity. wikipedia.org Its therapeutic effect is dependent on its conversion within the body to the active antiviral agent, GS-9148, and its subsequent phosphorylation to the active diphosphate (B83284) metabolite. wikipedia.orgresearchgate.net

Enzymatic Hydrolysis of the Phosphonoamidate Moiety to Yield the Active Nucleotide Analog GS-9148

Upon oral administration, rovafovir etalafenamide is designed to maximize the intracellular delivery of GS-9148. nih.gov Inside cells, it undergoes enzymatic hydrolysis of its phosphonoamidate group. wikipedia.orgresearchgate.net This initial conversion is a crucial step, as the parent compound, GS-9148, has limited ability to permeate cells on its own. researchgate.net The prodrug strategy significantly enhances the intracellular concentration of the active nucleotide analog. researchgate.net

The phosphonoamidate prodrug moiety is sensitive to hydrolysis, which can occur under both acidic and basic conditions, leading to the cleavage of the prodrug to release GS-9148. acs.org This process is facilitated by enzymes within the target lymphoid cells. researchgate.net

Intracellular Phosphorylation Cascade: Formation of the Active Diphosphate Metabolite, GS-9148-DP

Following the hydrolysis of rovafovir etalafenamide to GS-9148, the nucleotide analog undergoes further intracellular metabolism. GS-9148 is efficiently phosphorylated by cellular kinases in a two-step process. researchgate.netnih.gov The first phosphorylation results in the formation of a monophosphate metabolite (GS-9148-MP), which is then further phosphorylated to the active diphosphate metabolite, GS-9148-diphosphate (GS-9148-DP). researchgate.net It is this diphosphate form that exerts the antiviral effect. nih.gov

In vitro studies using CEM-CCRF cells have demonstrated the intracellular conversion of GS-9131 to GS-9148, GS-9148-MP, and ultimately GS-9148-DP. researchgate.net The use of the prodrug, rovafovir etalafenamide, leads to a 76- to 290-fold increase in the delivery of GS-9148-DP compared to the administration of GS-9148 directly. researchgate.net

Mechanism of Action at the Primary Molecular Target

The antiviral activity of rovafovir etalafenamide is mediated by its active metabolite, GS-9148-DP, which targets the HIV-1 reverse transcriptase (RT) enzyme. nih.gov

Competitive Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase by GS-9148 Diphosphate

GS-9148-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.govnatap.org By mimicking the structure of dATP, GS-9148-DP binds to the active site of the viral enzyme. researchgate.net This binding prevents the natural incorporation of dATP into the growing viral DNA chain, thus halting the process of reverse transcription, which is essential for the virus to replicate. mdpi.com

The inhibition constant (Ki) for GS-9148-DP against HIV-1 RT has been determined to be 0.80 ± 0.07 μM. nih.gov This demonstrates its potent inhibitory activity against the viral enzyme.

Differentiation of Inhibitory Potency Against Viral Reverse Transcriptase Versus Host Cellular Polymerases

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes to minimize toxicity. GS-9148-DP exhibits a favorable selectivity profile, showing significantly lower inhibitory potency against human DNA polymerases. nih.gov

The 2'-fluoro group in the structure of GS-9148 was intentionally designed to enhance its selectivity for HIV-1 RT over mitochondrial DNA polymerase γ. nih.gov Steady-state enzyme inhibition kinetics have shown that GS-9148-DP is a poor inhibitor of human DNA polymerases β and γ, with IC50 values greater than 175 μM and 300 μM, respectively. nih.gov While a moderate inhibitory effect was observed against DNA polymerase α (IC50 = 43.5 μM), HIV-1 RT is substantially more sensitive to GS-9148-DP (IC50 = 2.3 μM under comparable conditions), indicating a good selectivity for the viral enzyme. nih.gov

Table 1: Inhibition of HIV-1 Reverse Transcriptase and Host DNA Polymerases by GS-9148-DP

Enzyme IC50 (μM) Selectivity Index (SI)
HIV-1 Reverse Transcriptase 2.3 ± 1.0 -
Human DNA Polymerase α 43.5 ± 33.0 18.7
Human DNA Polymerase β >175 >76
Human DNA Polymerase γ >300 >130

Data sourced from a study on the inhibition of HIV-1 RT and host DNA polymerases. nih.gov

Cellular Pharmacodynamics and Intracellular Retention

The effectiveness of rovafovir etalafenamide is also influenced by the pharmacodynamics within the target cells, particularly the persistence of the active metabolite.

Once formed, GS-9148-DP is efficiently retained within activated CD4+ cells, which are the primary target of HIV. researchgate.netnih.gov Studies have shown that GS-9148-DP has a long intracellular half-life of 19 hours in these cells. researchgate.netnih.gov This prolonged retention is advantageous as it allows for sustained antiviral pressure on the virus. nih.gov This favorable intracellular persistence is consistent with in vivo observations in dogs following oral administration of rovafovir etalafenamide, where high and persistent levels of GS-9148-DP were found in peripheral blood mononuclear cells, with a half-life exceeding 24 hours. nih.govnih.gov This long intracellular half-life suggests the potential for once-daily dosing. nih.gov

Analysis of Intracellular Accumulation and Metabolism in Lymphoid Cell Subpopulations

The efficacy of rovafovir etalafenamide is critically dependent on its ability to be taken up by lymphoid cells and subsequently metabolized to its active form, GS-9148-DP. Studies have been conducted to elucidate the intracellular pharmacology of this compound in various lymphoid cell types.

Research has shown that rovafovir etalafenamide significantly enhances the intracellular delivery of the active metabolite compared to the administration of the parent compound, GS-9148. The prodrug design overcomes the poor cellular permeation of GS-9148. researchgate.net In fact, rovafovir etalafenamide was found to increase the delivery of GS-9148-DP by 76- to 290-fold in lymphoid cells relative to incubations with GS-9148. researchgate.net

Once inside the cells, rovafovir etalafenamide is readily hydrolyzed to GS-9148, which is then efficiently phosphorylated to its monophosphate (MP) and subsequently to its active diphosphate (DP) form. researchgate.netnih.gov The activation of rovafovir etalafenamide can become saturated at high extracellular concentrations, which may be due to a high-affinity step in the cleavage of the prodrug moiety. researchgate.net

Detailed analysis in CEM-CCRF cells, a human T-cell lymphoblast-like cell line, following a 24-hour incubation with 1 µM of rovafovir etalafenamide, revealed the intracellular concentrations of GS-9148 and its phosphorylated metabolites.

Table 1: Intracellular Concentrations of GS-9148 and its Metabolites in CEM-CCRF Cells

Metabolite Intracellular Concentration (pmol/million cells)
GS-9148 7.15
GS-9148-MP 3.10
GS-9148-DP 5.56

Data derived from incubation of CEM-CCRF cells with 1 µM rovafovir etalafenamide for 24 hours. researchgate.netresearchgate.net

Studies in primary lymphoid cells have shown that similar amounts of the anabolites are formed. researchgate.net Furthermore, the levels of the active metabolite, GS-9148-DP, that are formed in peripheral blood mononuclear cells (PBMCs) infected with HIV-1 are similar to the levels in uninfected PBMCs. researchgate.net A key characteristic of the active metabolite is its prolonged intracellular presence. Once formed, GS-9148-DP is efficiently retained in activated CD4+ cells, with a half-life of 19 hours. researchgate.net

Correlation Between Intracellular Active Metabolite Levels and Antiviral Activity

A direct correlation exists between the intracellular concentrations of the active metabolite, GS-9148-DP, and the antiviral efficacy of rovafovir etalafenamide. The potent anti-HIV-1 activity of the compound is a function of its efficient conversion to and accumulation of GS-9148-DP within target cells.

The antiviral potency of rovafovir etalafenamide varies across different lymphoid cell types, which is likely a reflection of differences in cellular uptake and metabolism. The 50% effective concentration (EC50), a measure of drug potency, highlights these differences.

Table 2: Antiviral Activity of Rovafovir Etalafenamide in Various Lymphoid Cell Types

Cell Type HIV-1 EC50 (nM)
Activated PBMCs 3.7
MT-2 Cells 150
Primary CD4+ T Lymphocytes 24

EC50 values represent the concentration of the drug required to inhibit HIV-1 replication by 50%. nih.govmedchemexpress.com

The substantial difference in potency between activated PBMCs and MT-2 cells for rovafovir etalafenamide (3.7 nM vs. 150 nM) is noteworthy, especially since the parent compound, GS-9148, shows similar potency in both cell types. nih.gov This suggests that the enhanced activity of the prodrug in PBMCs is due to more efficient cellular uptake and/or intracellular hydrolysis to the active form. nih.gov

Further evidence of the direct link between the active metabolite and antiviral effect is the observation that approximately equivalent intracellular concentrations of GS-9148-DP and tenofovir-DP are required to achieve a 90% inhibition of viral replication. researchgate.net This indicates a clear relationship between the level of the active diphosphate metabolite and the extent of antiviral activity.

In Vitro Antiviral Efficacy and Spectrum of Activity

Quantitative Assessment of Potency Against Wild-Type HIV-1 Strains

Rovafovir etalafenamide has demonstrated potent activity against wild-type HIV-1. In studies using human peripheral blood mononuclear cells (PBMCs), the 50% effective concentration (EC50) for Rovafovir etalafenamide against HIV-1 was determined to be 3.7 nM. medchemexpress.commedchemexpress.com In MT-2 cells, a human T-cell line, the EC50 was 150 nM. medchemexpress.commedchemexpress.com Furthermore, in a single-cycle infection assay with primary CD4+ T lymphocytes, Rovafovir etalafenamide showed an EC50 of 24 nM. medchemexpress.commedchemexpress.com

Antiviral Activity Against Diverse HIV-1 Subtypes (e.g., Subtype A, B, C, D Clinical Isolates)

The breadth of Rovafovir etalafenamide's antiviral activity extends to various clinical isolates of HIV-1 subtypes. medchemexpress.com In studies conducted in PBMCs, the compound effectively inhibited a panel of HIV-1 subtypes with EC50 values ranging from 23 to 68 nM. medchemexpress.commedchemexpress.com This demonstrates a consistent potency across different genetic variations of the virus.

Here is a summary of the EC50 values for Rovafovir etalafenamide against different HIV-1 subtypes in PBMCs:

HIV-1 SubtypeClinical IsolateEC50 (nM)
AUG-92-03123-68
BB94037423-68
BLJM23-68
CBR-92-02523-68
DUG-92-02423-68

Efficacy Against Human Immunodeficiency Virus Type 2 (HIV-2)

Rovafovir etalafenamide has also been evaluated for its activity against HIV-2. medchemexpress.com In MT-2 cells, it inhibited different isolates of HIV-2 with EC50 values that ranged from 39 to 650 nM. medchemexpress.commedchemexpress.com This indicates that while it is active against HIV-2, the potency can vary depending on the specific viral strain.

The EC50 values for Rovafovir etalafenamide against different HIV-2 isolates in MT-2 cells are as follows:

HIV-2 SubtypeIsolateEC50 (nM)
ACDD7761839-650
ACDD31024839-650
BCDD31031939-650

Evaluation of Antiviral Activity in Primary Human Lymphocytes and Established Cell Lines (e.g., PBMCs, MT-2 Cells, CD4+ T Lymphocytes)

The antiviral activity of Rovafovir etalafenamide has been consistently demonstrated across various in vitro cell systems, which are crucial models for studying HIV infection.

Peripheral Blood Mononuclear Cells (PBMCs): In these primary human cells, Rovafovir etalafenamide showed high potency against HIV-1 with an EC50 of 3.7 nM. medchemexpress.commedchemexpress.com

MT-2 Cells: In this established human T-cell line, the EC50 for HIV-1 was 150 nM. medchemexpress.commedchemexpress.com

Primary CD4+ T Lymphocytes: In a single-cycle infection assay using these key target cells of HIV, the EC50 was 24 nM. medchemexpress.commedchemexpress.com

This consistent performance across different cell environments underscores the robust anti-HIV-1 activity of Rovafovir etalafenamide at the cellular level.

Mechanisms of Viral Resistance to Rovafovir Etalafenamide

Identification and Characterization of Reverse Transcriptase Mutations Conferring Reduced Susceptibility

The antiviral activity of Rovafovir etalafenamide's active metabolite, GS-9148, has been rigorously tested against a panel of HIV-1 variants harboring key resistance mutations. These studies are crucial for understanding its potential role in treating both treatment-naive and treatment-experienced individuals.

A significant advantage of Rovafovir etalafenamide is the potent activity of its active form, GS-9148, against HIV-1 strains with major NRTI resistance-associated mutations. In vitro phenotypic analyses have consistently shown that the primary mutations that confer resistance to many approved NRTIs, such as K65R, L74V, and M184V, have a negligible impact on the susceptibility to GS-9148. elsevierpure.comnih.gov

Research indicates that the activity of GS-9148 was not affected by the presence of K65R, L74V, M184V, or various combinations of these mutations. natap.orgi-base.info The fold change (FC) in the 50% effective concentration (EC50) for these mutants was less than 1, signifying no loss of antiviral potency. natap.orgi-base.info This resilience suggests that the structural modifications in GS-9148, specifically the 2'-fluoro substitution on the ribose-like ring, allow it to effectively evade the resistance mechanisms conferred by these common mutations. researchgate.netresearchgate.net

Table 1: In Vitro Activity of GS-9148 Against HIV-1 with Key NRTI Resistance Mutations

RT Mutation(s) Fold Change (FC) in EC50 for GS-9148 *
K65R <1
L74V <1
M184V <1
K65R + M184V <1
L74V + M184V <1

Data derived from in vitro phenotypic susceptibility assays. natap.orgi-base.info

Thymidine (B127349) Analog Mutations (TAMs) are a group of mutations that emerge during therapy with thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T) and can confer broad cross-resistance to other NRTIs. asm.org Rovafovir etalafenamide's active metabolite, GS-9148, has demonstrated remarkable activity against viruses carrying multiple TAMs.

Studies have shown that while most marketed NRTIs exhibit substantial cross-resistance in the presence of TAMs, GS-9148 maintains a high level of activity. nih.govnatap.org Specifically, viruses harboring four or more TAMs resulted in only a 0.74 to 1.31-fold change in susceptibility to GS-9148. natap.org Other reports confirm that even with up to four TAMs, the fold change in sensitivity remains less than 2. i-base.info This minimal reduction in susceptibility is substantially smaller than that observed for other approved NRTIs, highlighting a key advantage of Rovafovir etalafenamide. nih.govresearchgate.net

Assessment of the Genetic Barrier to Resistance

The genetic barrier to resistance refers to the number of specific mutations a virus must accumulate to overcome the inhibitory effect of a drug. nih.govhelpstoptheviruspro.com Rovafovir etalafenamide is characterized as having a very robust and high genetic barrier to resistance. mdpi.comnih.gov This is supported by its retained activity against viruses already harboring multiple NRTI resistance mutations, as detailed above.

In vitro resistance selection studies provide further evidence for its high genetic barrier. When attempting to select for resistance to GS-9148 in a laboratory setting, the rare K70E mutation in the reverse transcriptase was identified. natap.org The selection of an uncommon mutation pathway, as opposed to the rapid emergence of common resistance mutations seen with some other NRTIs, suggests a higher threshold for the development of clinically significant resistance. The ability of GS-9148 to maintain activity against viruses with pre-existing resistance mutations like M184V and multiple TAMs further contributes to its high genetic barrier profile. researchgate.net

Comparative Analysis of Resistance Profiles with Approved Nucleos(t)ide Reverse Transcriptase Inhibitors

Direct comparisons of resistance profiles underscore the unique advantages of Rovafovir etalafenamide. In a PhenoSense HIV assay, the activity of GS-9148 was compared against six approved NRTIs: zidovudine (AZT), didanosine (B1670492) (ddI), stavudine (d4T), emtricitabine (B123318) (FTC), abacavir (B1662851) (ABC), and tenofovir (B777). natap.org The results demonstrated the superior resistance profile of GS-9148. natap.org

While the K65R mutation, which is associated with resistance to tenofovir and abacavir, did not affect GS-9148 activity, it significantly reduced the activity of the respective drugs. natap.orgnih.gov Similarly, the M184V mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine, had no impact on GS-9148's efficacy. natap.orgi-base.info

The most striking difference was observed against viruses with multiple TAMs. As shown in the table below, these mutations led to significant increases in the fold change of EC50 for many approved NRTIs, indicating reduced susceptibility. In contrast, the activity of GS-9148 was minimally affected.

Table 2: Comparative Fold Change in EC50 for GS-9148 and Other NRTIs in the Presence of ≥4 TAMs

Antiviral Agent Fold Change (FC) in EC50 vs. Virus with ≥4 TAMs *
GS-9148 0.74 - 1.31
Zidovudine (AZT) Substantial Cross-Resistance
Stavudine (d4T) Substantial Cross-Resistance
Abacavir (ABC) Substantial Cross-Resistance
Didanosine (ddI) Substantial Cross-Resistance
Tenofovir Substantial Cross-Resistance

Data from comparative in vitro studies. Specific fold-change values for other NRTIs vary by specific TAM patterns but are consistently higher than for GS-9148. nih.govnatap.org

This favorable comparative resistance profile suggests that Rovafovir etalafenamide could be a valuable option for patients who have experienced treatment failure with other NRTI-containing regimens due to the emergence of resistance. nih.gov

Chemical Synthesis and Process Development of Rovafovir Etalafenamide

Strategic Design Principles for Prodrug Moieties Enhancing Intracellular Delivery

The primary goal of the prodrug strategy for rovafovir etalafenamide is to maximize the intracellular delivery of the active antiviral agent, GS-9148. researchgate.net The parent compound, GS-9148, has limited ability to permeate cells on its own. researchgate.net To overcome this, a phosphonamidate prodrug approach was employed, a strategy that has proven successful for other nucleotide inhibitors. rsc.orgnih.gov

The design of rovafovir etalafenamide as an ethylalaninyl phosphonamidate prodrug was specifically optimized to target lymphoid cells. researchgate.netrsc.org This design leverages the high expression of the intracellular lysosomal carboxypeptidase, cathepsin A, in peripheral blood mononuclear cells (PBMCs). nih.gov Once inside the target cell, the prodrug is hydrolyzed by cathepsin A to release the active nucleotide, GS-9148. nih.gov This is then phosphorylated to its active diphosphate (B83284) metabolite, which inhibits HIV-1 reverse transcriptase. acs.orgnih.gov

This targeted delivery mechanism results in a significant increase in the intracellular concentration of the active metabolite. Studies have shown that this prodrug strategy enhances the delivery of the active diphosphate form of GS-9148 by 76- to 290-fold compared to the administration of GS-9148 directly. researchgate.net This efficient loading of lymphoid cells leads to prolonged intracellular exposure to the active drug. researchgate.netnih.gov

Detailed Synthetic Pathways and Key Intermediate Chemistry

Multi-Step Assembly from the Nucleoside Core and Phosphonamidate Alcohol Fragments

The manufacturing process for rovafovir etalafenamide involves a four-step sequence starting from the fluorinated nucleoside core and an elaborated phosphonamidate alcohol. researchgate.netacs.org

The key steps in the assembly are: acs.orgresearchgate.netacs.org

Decarboxylative Elimination: The synthesis begins with a decarboxylative elimination of a β-hydroxyacid to produce a cyclic enol ether.

Iodoetherification: This cyclic enol ether is then coupled with a functionalized phosphonamidate alcohol in an iodoetherification reaction.

Oxidative Syn Elimination: An oxidative syn elimination step is then carried out to install the required fluoroalkene.

Deprotection: The final step is a deprotection reaction to yield the active pharmaceutical ingredient (API).

An early process route required the protection of the adenine (B156593) NH2 group before the iodoetherification to prevent a competing iodoamination reaction. acs.org

StepReaction TypeReactantsProduct
1Decarboxylative Eliminationβ-hydroxyacidCyclic enol ether
2IodoetherificationCyclic enol ether, Phosphonamidate alcohol, IodineIodo-intermediate
3Oxidative Syn EliminationIodo-intermediate, OxoneFluoroalkene intermediate
4DeprotectionFluoroalkene intermediateRovafovir Etalafenamide

Control of Stereochemistry at the Phosphorus Center During Synthesis

The biological activity of phosphonamidate prodrugs is highly dependent on the stereochemistry at the phosphorus center. researchgate.net Therefore, controlling this stereochemistry during synthesis is critical. The initial manufacturing route for the phosphonamidate fragment of rovafovir etalafenamide resulted in a mixture of phosphorus diastereomers, which necessitated separation using simulated moving bed (SMB) chromatography. acs.org This method, while effective, is costly and time-consuming. acs.org

To address these challenges, several strategies were developed: acs.org

Stereoselective Synthesis: Research focused on developing stereoselective approaches to directly synthesize the desired (S)-phosphorus configuration.

Selective Crystallization: A significant breakthrough was the development of a second-generation route that allows for the separation of the phosphorus diastereomers through selective crystallization, eliminating the need for SMB chromatography. acs.org This new route offers a lower process mass intensity (PMI), reduced cost, and shorter lead times. acs.org

Studies confirmed that no epimerization occurs at the phosphorus center during the later stages of the synthesis, ensuring the fidelity of the stereochemical purity in the final API. acs.org

Evolution of Synthetic Methodologies for the Fluorinated Nucleoside Fragment

The fluorinated nucleoside is a key starting material for the synthesis of rovafovir etalafenamide. acs.org The incorporation of fluorine into nucleoside analogues can enhance their biological activity and stability. acs.org In the case of rovafovir etalafenamide, the fluorinated analogue of 2′,3′-didehydro-2′,3′-dideoxy adenosine (B11128) (d4AP) was developed to maintain anti-HIV activity while reducing the mitochondrial toxicity associated with the non-fluorinated version. acs.org

Chemical Process Development and Scale-Up Methodologies for Active Pharmaceutical Ingredient (API) Production

The transition from laboratory-scale synthesis to multi-kilogram production of rovafovir etalafenamide for clinical studies presented several challenges. acs.orgresearchgate.net The process chemistry team was tasked with developing a robust and scalable process to manufacture the API for pre-clinical and early clinical trials. acs.org

Key aspects of the process development and scale-up include: acs.orgresearchgate.netpatsnap.com

Solvent Screening: In the synthesis of an early intermediate, acetonitrile (B52724) was identified as a superior solvent to tetrahydrofuran (B95107) (THF), leading to a homogeneous reaction mixture and preventing the occlusion of starting material. acs.org

Improved Reaction Conditions: Design of experiments (DoE) was utilized to optimize the iodoetherification reaction, a crucial fragment coupling step. This optimization helped to reduce the formation of a key des-fluoro impurity. researchgate.netacs.org

Scale-Up Demonstrations: The improved processes were successfully demonstrated on a kilogram and then pilot scale, consistently providing the desired intermediates and final API in good yield and purity. acs.org For instance, the updated process to produce a key cyclic enol ether intermediate was demonstrated on a pilot scale, achieving a 72% potency-corrected yield. acs.org

Control of Exothermic Reactions: The oxidative elimination step, which releases oxygen, required careful dynamic control during scale-up to manage temperature, pH, and prevent the buildup of explosive oxygen levels in the reactor. A cyclic processing strategy was developed to reduce processing volumes and improve throughput. patsnap.com

Process ImprovementRationaleOutcome
Solvent Change (THF to Acetonitrile)Improved solubility of reactantsHomogeneous reaction, prevented starting material occlusion
DoE for IodoetherificationOptimize reaction conditionsReduced formation of des-fluoro impurity
Use of Crystalline IntermediatesProvide effective purification pointsEnhanced purge of various impurities
Cyclic Processing for EliminationManage oxygen release and heatSafe and efficient scale-up of the reaction

Impurity Control Strategies and Characterization of Impurities in API Manufacturing

A central focus of the process development for rovafovir etalafenamide was the understanding and control of process-related impurities. acs.orgresearchgate.net A critical impurity is the des-fluoro analog of the API, which is a known mitochondrial toxin. researchgate.netacs.org The management of this impurity was a primary driver in the evolution of the manufacturing route. researchgate.netacs.org

Initial strategies for removing the des-fluoro impurity relied on chromatographic methods such as silica (B1680970) gel chromatography or simulated moving bed (SMB) chromatography. researchgate.netacs.org While effective, these methods are not ideal for large-scale manufacturing. researchgate.net A major goal of process development was to devise a chromatography-free approach to control this impurity. researchgate.netacs.org

This was achieved through a multi-pronged strategy: acs.orgresearchgate.netacs.org

Process Optimization: As mentioned, the iodoetherification step was a key point for the formation of the des-fluoro impurity. acs.org By optimizing this reaction, its formation was significantly mitigated.

Crystalline Intermediates: The strategic use of new crystalline intermediates allowed for the efficient purging of the des-fluoro impurity, as well as other process and diastereomeric impurities, at various stages of the synthesis. researchgate.netacs.org

Final API Crystallization: A highly efficient iterative crystallization process was developed for the final API. thieme-connect.com This step effectively purged the des-fluoro impurity and other contaminants to acceptable levels, ensuring the high purity of the final product. thieme-connect.com

Through these combined efforts, a robust and scalable manufacturing process was established that effectively controls the impurity profile of rovafovir etalafenamide without the need for chromatographic purification of the final API. researchgate.net

Management of Diastereomeric Impurities

The synthesis of rovafovir etalafenamide involves multiple steps where stereochemistry is crucial. The molecule contains three carbon stereocenters and one phosphorus stereocenter. acs.org The control of these stereocenters is a primary focus of the process development to ensure the desired isomeric purity of the final active pharmaceutical ingredient (API).

A key step in the synthesis is the iodoetherification reaction, which couples the phosphonamidate alcohol with a cyclic enol ether intermediate. acs.orgacs.org This reaction, along with others in the sequence, can lead to the formation of diastereomeric impurities. The process development team has implemented several strategies to manage these impurities effectively.

The table below summarizes the impact of crystallization on the purity of a key intermediate:

Purity ParameterCrude IntermediateIsolated Crystalline Intermediate
AN PurityAs low as 60%~95%

This crystallization step provides a robust method for isolating the desired diastereomer in high yield and purity, avoiding the need for chromatographic purification methods which are often less desirable in large-scale manufacturing. acs.org

Furthermore, design of experiments (DoE) has been employed to optimize reaction conditions, minimizing the formation of diastereomers at their source. acs.orgresearchgate.net By carefully controlling parameters such as temperature, solvent, and reagent stoichiometry, the stereoselectivity of the reactions can be maximized. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are utilized to monitor the diastereomeric purity throughout the process. acs.org

Control and Purge of Des-Fluoro Analog Formation

A critical impurity identified during the process development of rovafovir etalafenamide is the des-fluoro analog, where the fluorine atom at the 2'-position is replaced by a hydrogen atom. acs.org This impurity is of particular concern as it is a precursor to a known mitochondrial toxin, d4AP. acs.org Therefore, stringent control over the formation and purge of this impurity is a central element of the manufacturing process.

The genesis of the des-fluoro impurity was traced back to the iodoetherification reaction. acs.orgacs.org To address this, significant efforts were made to understand and control the reaction parameters. Initial strategies for removing the des-fluoro impurity relied on silica gel chromatography or simulated moving bed chromatography. acs.orgresearchgate.net While effective, these methods are often costly and time-consuming for large-scale production.

A major breakthrough in the process development was the establishment of a chromatography-free approach to control the des-fluoro impurity. acs.orgresearchgate.net This was achieved through a combination of optimizing the iodoetherification reaction to minimize the formation of the impurity and developing a highly effective crystallization process for the final API citrate (B86180) salt that efficiently purges the des-fluoro analog. acs.orgthieme-connect.de

Design of experiments (DoE) was instrumental in improving the iodoetherification coupling reaction to reduce the formation of the des-fluoro precursor. acs.orgresearchgate.net This, combined with improvements in the final API crystallization, provided a robust and scalable control strategy. acs.org The final crystallization process was shown to be highly efficient in purging not only the des-fluoro analog but also other process impurities. thieme-connect.de

The table below illustrates the effectiveness of the developed control strategy for the des-fluoro impurity:

Control StrategyMethodOutcome
InitialSilica Gel Chromatography / Simulated Moving Bed ChromatographyEffective but not ideal for large-scale manufacturing. acs.orgresearchgate.net
OptimizedReaction Optimization (DoE) and CrystallizationChromatography-free, enhanced manufacturing flexibility, higher yield, and reduced manufacturing time. acs.orgresearchgate.net

This evolution in the control strategy not only ensured the safety and quality of the final product but also led to a more efficient and environmentally friendly manufacturing process. patsnap.com

Preclinical Pharmacological Considerations of Rovafovir Etalafenamide

Investigation of Prodrug Conversion and Intracellular Active Metabolite Generation in Preclinical Models

The primary goal of the rovafovir etalafenamide (GS-9131) prodrug strategy is to overcome the poor cellular permeability of its parent nucleotide, GS-9148. nih.govnih.govresearchgate.net Preclinical in vitro studies using various lymphoid cell models, including CEM-CCRF cells, peripheral blood mononuclear cells (PBMCs), and primary CD4+ T lymphocytes, have detailed the intracellular conversion process. nih.govasm.org

Once GS-9131 enters the cell, it undergoes a multi-step metabolic conversion. This process yields the initial nucleotide, GS-9148, which is then sequentially phosphorylated to its monophosphate (GS-9148-MP) and subsequently to its pharmacologically active diphosphate (B83284) form, GS-9148-DP. nih.govnih.gov The conversion from GS-9131 to the active GS-9148-DP is remarkably efficient. Studies demonstrated that incubation with GS-9131 resulted in 76- to 290-fold higher intracellular concentrations of GS-9148-DP compared to incubation with the parent compound GS-9148. nih.govnih.govresearchgate.netgrafiati.com This highlights the success of the prodrug in delivering the active metabolite to its intracellular target site.

The activation of GS-9131 appears to be a saturable process at high concentrations, suggesting the involvement of a high-affinity step in the cleavage of the prodrug moiety. nih.govresearchgate.net Once formed, GS-9148 is efficiently phosphorylated in primary lymphoid cells, with similar levels of the active metabolite being generated in both HIV-1-infected and uninfected PBMCs. nih.govnih.govresearchgate.net This efficient conversion was also observed in in vivo preclinical models, where oral administration of GS-9131 to beagle dogs led to high and persistent levels of GS-9148-DP in PBMCs. nih.gov

Table 1: Enhancement of Intracellular Active Metabolite (GS-9148-DP) Generation with Prodrug (GS-9131)

Preclinical Model (In Vitro)Fold Increase in GS-9148-DP Levels (GS-9131 vs. GS-9148)Reference
CEM-CCRF Cells76-fold nih.gov
Quiescent PBMCs290-fold nih.gov
Activated PBMCs140-fold nih.gov

Comparative Intracellular Pharmacokinetics of GS-9131 and its Active Metabolite GS-9148-DP

The pharmacokinetic profiles of the prodrug GS-9131 and its active metabolite GS-9148-DP are distinctly different and underscore the drug's design. GS-9131 is engineered for efficient absorption and delivery, while the active metabolite GS-9148-DP is designed for intracellular retention and sustained activity. nih.gov

Preclinical studies show that after administration, GS-9131 is effectively converted into GS-9148, which is then phosphorylated to GS-9148-DP within lymphoid cells. asm.org A key finding from these studies is the prolonged intracellular half-life of GS-9148-DP. In egress studies using activated CD4+ lymphocytes that were pre-treated with GS-9131, the intracellular half-life of GS-9148-DP was found to be 19 hours. nih.govnih.govresearchgate.netasm.org This persistence is a significant advantage for a potential therapeutic agent, supporting less frequent dosing intervals. nih.gov

This long intracellular half-life observed in vitro is consistent with in vivo data from beagle dogs, where persistent levels of GS-9148-DP were found in PBMCs, with a half-life exceeding 24 hours. nih.gov The persistence of GS-9148-DP is comparable to that of tenofovir (B777) diphosphate (TFV-DP), which has a reported half-life of 15.4 hours in activated PBMCs. nih.gov

Table 2: Intracellular Half-life of Active Metabolites

Active MetabolitePreclinical ModelIntracellular Half-lifeReference
GS-9148-DPActivated CD4+ Lymphocytes (in vitro)19 hours nih.govnih.govresearchgate.net
GS-9148-DPBeagle Dog PBMCs (in vivo)>24 hours nih.gov
Tenofovir-DP (TFV-DP)Activated PBMCs (in vitro)15.4 hours nih.gov

Emerging Research Directions and Methodological Advancements

Investigation of Novel Formulation Strategies for Prolonged Action (Preclinical Focus)

The development of long-acting antiretroviral therapies is a key strategy to improve treatment adherence and convenience for individuals with HIV. nih.govresearchgate.net Research into Rovafovir etalafenamide has extended into this area, with a focus on creating formulations that can provide sustained therapeutic effects over extended periods.

In early preclinical studies, Rovafovir etalafenamide demonstrated a favorable pharmacokinetic profile, which supports its potential for less frequent dosing. nih.govelsevierpure.com Building on this, an injectable formulation of Rovafovir etalafenamide is currently in preclinical development. nih.govresearchgate.net The goal of such formulations is to maintain effective plasma concentrations for a month or longer, which could significantly reduce the burden of daily oral therapy. researchgate.net

The development of long-acting agents often involves novel drug delivery systems. nih.gov For nucleotide analogs like Rovafovir etalafenamide, one approach is the use of ProTide technology, which enhances cellular permeation and delivery of the parent drug. nih.govtandfonline.com Further strategies explored for other antiretrovirals, which could be relevant for future Rovafovir etalafenamide formulations, include encapsulation into nanocrystals to extend half-life, intracellular delivery, and retention. nih.govtandfonline.com While specific details on the composition of the preclinical injectable formulation of Rovafovir etalafenamide are not extensively published, its development signifies a critical step towards its potential use as a long-acting antiretroviral agent. nih.govresearchgate.net

Application of Advanced Spectroscopic and Structural Biology Techniques for Target Engagement Studies

Understanding how a drug interacts with its molecular target is fundamental to optimizing its efficacy and overcoming resistance. Advanced analytical techniques are central to this endeavor. The synthesis and purification of Rovafovir etalafenamide and its intermediates rely on established spectroscopic and chromatographic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to confirm its complex chemical structure, which includes multiple stereocenters. acs.orgresearchgate.net

While specific studies detailing the use of advanced spectroscopic techniques for direct target engagement analysis of Rovafovir etalafenamide are not widely public, these methods are foundational for such research. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are instrumental in structural biology for visualizing how inhibitors bind to their targets, such as the HIV-1 reverse transcriptase. replikapress.in Such structural insights can elucidate the mechanism of action and explain the compound's high barrier to resistance and its activity against viruses with common resistance mutations. nih.gov

Furthermore, quantitative spectroscopy and techniques like laser-induced breakdown spectroscopy (LIBS) and high-resolution X-ray microscopy (XRM) are emerging as powerful tools for the real-time assessment of drugs within formulations and biological systems, which can accelerate the development of long-acting products. nih.govresearchgate.net The structural elucidation of Rovafovir etalafenamide and its impurities is a critical first step that enables these more advanced future investigations into its precise interactions with the HIV-1 reverse transcriptase. researchgate.netresearchgate.net

Integration of Computational Chemistry and In Silico Modeling in Prodrug Design and Optimization

The design of Rovafovir etalafenamide as a phosphonoamidate prodrug is a strategic chemical modification intended to improve the delivery of the active nucleotide analog, GS-9148, to lymphoid cells. acs.orgresearchgate.net This approach is representative of modern drug design, where computational chemistry and in silico modeling play a crucial role. researchgate.net

Development of Novel In Vitro Models for Comprehensive Antiviral Evaluation and Resistance Profiling

A critical component of developing a new antiretroviral is to thoroughly characterize its activity and resistance profile using a range of in vitro models. Rovafovir etalafenamide has been evaluated in various cell-based assays to determine its potency against different HIV-1 subtypes and strains carrying resistance-associated mutations. medchemexpress.com

The compound has demonstrated potent anti-HIV-1 activity in peripheral blood mononuclear cells (PBMCs), with a 50% effective concentration (EC50) of 3.7 nM. medchemexpress.com It is also a potent inhibitor in single-cycle infection assays using primary CD4+ T lymphocytes (EC50 = 24 nM) and in MT-2 cells (EC50 = 150 nM). medchemexpress.com Furthermore, its efficacy has been confirmed against a panel of clinical isolates from different HIV-1 subtypes (A, B, C, and D) in PBMCs, with EC50 values ranging from 23 to 68 nM. medchemexpress.com

A key feature of Rovafovir etalafenamide is its robust activity against viruses with major nucleoside reverse transcriptase inhibitor (NRTI)-resistance mutations. elsevierpure.comnewdrugapprovals.org It has shown potent activity against viruses containing the M184V, K65R, and L74V mutations, which are common sources of resistance to existing therapies. nih.govnewdrugapprovals.org This favorable in vitro resistance profile suggests that Rovafovir etalafenamide could be a valuable option for treatment-experienced patients. elsevierpure.comnewdrugapprovals.org

Interactive Data Table: In Vitro Antiviral Activity of Rovafovir Etalafenamide

The following table summarizes the 50% effective concentration (EC50) of Rovafovir etalafenamide against various HIV-1 strains and in different cell lines, based on published research findings. medchemexpress.com

Cell Line/Assay TypeVirus Strain/SubtypeEC50 (nM)
PBMCsHIV-1 (Wild Type)3.7
MT-2 CellsHIV-1 (Wild Type)150
Primary CD4+ T LymphocytesHIV-1 (Single-cycle)24
PBMCsHIV-1 Subtype A (UG-92-031)23 - 68
PBMCsHIV-1 Subtype B (B940374, LJM)23 - 68
PBMCsHIV-1 Subtype C (BR-92-025)23 - 68
PBMCsHIV-1 Subtype D (UG-92-024)23 - 68
MT-2 CellsHIV-2 (Subtypes A, B)39 - 650

Q & A

Q. What structural and biochemical features of Rovafovir etalafenamide contribute to its activity against NRTI-resistant HIV-1 strains?

Rovafovir etalafenamide’s efficacy against nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains stems from its unique prodrug design. As a phosphonamidate prodrug of GS-9148, it incorporates a fluorine-substituted aryloxyphosphoramidate group, which enhances intracellular delivery and metabolic stability. The molecule’s C21H24FN6O6P structure (molecular weight: 506.42) allows for improved binding affinity to reverse transcriptase despite common mutations like K65R or M184V . Methodologically, crystallographic studies and enzymatic inhibition assays (e.g., IC50 comparisons across mutant RT variants) are critical to validate these structural advantages.

Q. How do in vitro models inform preclinical dosing strategies for Rovafovir etalafenamide?

In vitro efficacy data (e.g., EC50 values in PBMCs or MT-4 cells) are translated to in vivo dosing using species-specific Km coefficients. For example, murine-to-human dose conversions leverage body surface area normalization:

SpeciesWeight (kg)Km Coefficient
Mouse0.023
Human6037
A mouse dose of 20 mg/kg translates to a human equivalent dose (HED) via:
HED (mg/kg)=20×3371.62mg/kg\text{HED (mg/kg)} = 20 \times \frac{3}{37} \approx 1.62 \, \text{mg/kg} . Researchers must validate this using pharmacokinetic (PK) studies measuring plasma/tissue drug levels.

Advanced Research Questions

Q. What methodological considerations are critical when designing studies to assess Rovafovir etalafenamide’s efficacy against emerging NRTI mutations?

  • Resistance Profiling : Use site-directed mutagenesis to engineer novel RT mutants (e.g., Q151M complex) and assess fold changes in susceptibility via phenotypic assays .
  • Combination Therapy : Evaluate synergistic effects with integrase inhibitors (e.g., Dolutegravir) using Chou-Talalay combination indices to avoid overlapping resistance pathways.
  • Longitudinal Sampling : In clinical trials, employ next-generation sequencing of patient-derived HIV quasispecies to detect emergent mutations during treatment .

Q. How can researchers reconcile discrepancies in potency data between enzymatic assays and cellular models for Rovafovir etalafenamide?

Discrepancies often arise from differences in intracellular activation (e.g., prodrug conversion efficiency) or transporter-mediated uptake. To address this:

  • Quantify intracellular levels of the active metabolite (GS-9148-diphosphate) via LC-MS/MS in target cells (e.g., CD4+ T-cells) .
  • Compare results across assay types: Enzymatic assays (purified RT) lack cellular context, while PBMC-based models incorporate metabolic variables. Normalize data using metrics like selectivity index (CC50/EC50) to contextualize cytotoxicity .
  • Apply multivariate regression to identify confounding variables (e.g., serum protein binding) that reduce free drug concentrations in cellular models .

Q. What strategies optimize the synthesis and scale-up of Rovafovir etalafenamide for reproducible research use?

The synthesis involves a dynamic oxygen-releasing elimination reaction mediated by Oxone. Key steps include:

  • Process Control : Maintain stoichiometric ratios of reagents (e.g., 1.1 eq Oxone) and monitor reaction temperature (20–25°C) to prevent byproduct formation .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Validate via NMR (¹H, ³¹P) and HRMS .
  • Stability Testing : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolytic degradation of the phosphoramidate group .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on Rovafovir etalafenamide’s mitochondrial toxicity profile?

  • Assay Selection : Mitochondrial DNA (mtDNA) depletion assays in HepG2 cells may overestimate toxicity due to high basal metabolic activity. Cross-validate with primary human hepatocytes and in vivo rodent models .
  • Mechanistic Studies : Use Seahorse assays to measure oxygen consumption rate (OCR) and differentiate RT-independent mitochondrial effects.
  • Meta-Analysis : Pool data from multiple studies (e.g., clinical trial NCT03494777) and apply Cochrane risk-of-bias tools to assess confounding factors like concomitant antiretroviral use .

Experimental Design Frameworks

Q. What criteria define a robust PK/PD model for Rovafovir etalafenamide in heterogeneous patient populations?

  • Population PK Modeling : Incorporate covariates like body mass index (BMI), renal function, and CYP3A4 polymorphism data to predict inter-individual variability .
  • Monte Carlo Simulations : Simulate drug exposure (AUC0–24) against clinical HIV RNA reduction targets (e.g., ≥1 log10 copies/mL) to establish pharmacodynamic breakpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mono(Ethyl-alanine) amidate
Reactant of Route 2
Reactant of Route 2
Mono(Ethyl-alanine) amidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.